11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate
Overview
Description
“11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate” is a glucocorticoid secreted by the adrenal cortex . Its synthetic counterpart is used in the treatment of inflammation, allergy, collagen diseases, asthma, adrenocortical deficiency, shock, and some neoplastic conditions . It is also known as Hydrocortisone .
Molecular Structure Analysis
The molecular formula of “11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate” is C21H30O5 . It has an average mass of 362.460 Da and a monoisotopic mass of 362.209320 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate” include a density of 1.3±0.1 g/cm3, boiling point of 566.5±50.0 °C at 760 mmHg, and a flash point of 310.4±26.6 °C . It also has a molar refractivity of 95.6±0.4 cm3, polar surface area of 95 Å2, and a molar volume of 281.4±5.0 cm3 .Scientific Research Applications
Role in the Hypothalamus-Pituitary-Adrenal Axis and Metabolic Syndrome
11Beta-hydroxysteroid dehydrogenase (11beta-HSD) enzymes, specifically 11beta-HSD1, are crucial regulators of hormone action at the tissue level. They are known to convert inactive glucocorticoids into their active forms, thereby playing a significant role in the normal functioning of the hypothalamus-pituitary-adrenal (HPA) axis. This enzyme system has been implicated in metabolic syndrome, suggesting potential therapeutic targets within this pathway for managing conditions related to metabolic syndrome and inflammation. Studies highlight the enzyme's involvement in regulating glucocorticoid action, which contributes to the development of metabolic syndrome and potentially modulates various aspects of the immune response (Cooper & Stewart, 2009).
Implications in Obesity and Diabetes Mellitus
Research on 11beta-HSD-1 has also focused on its role in obesity and Type 2 diabetes mellitus, indicating an abnormal regulation of glucocorticoid metabolism in these conditions. This enzyme activates glucocorticoid precursors within insulin target tissues like adipose tissue, indicating a causal role for 11beta-HSD1 in the development of visceral obesity and Type 2 diabetes. The findings suggest that targeting 11beta-HSD1 activity might offer novel therapeutic options for treating these conditions by regulating local glucocorticoid action, highlighting the enzyme's potential as a therapeutic target (Stulnig & Waldhäusl, 2004).
Safety And Hazards
Safety measures for handling “11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate” include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEDWNHZBWFQCB-JZYPGELDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167784 | |
Record name | 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate | |
CAS RN |
16463-74-4 | |
Record name | Hydrocortisone 17-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16463-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocortisone-17-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016463744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 17-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCORTISONE-17-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHE0KL4PT1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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